2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid
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Overview
Description
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid is a compound that features a piperidine ring substituted with a methyl group and a phenylacetic acid moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid typically involves the reaction of 4-methylpiperidine with phenylacetic acid derivatives under specific conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing yield and purity. Techniques such as multicomponent reactions and the use of nanocatalysts for hydrogenation are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Piperidine derivatives are explored for their pharmacological properties, including potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, influencing biological processes. The phenylacetic acid moiety may also contribute to its activity by interacting with different molecular sites .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)acetamide
- N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide
- 5-Cyano-furan-2-carboxylic acid [5-hydroxymethyl-2-(4-methylpiperidin-1-yl)-phenyl]-amide
Uniqueness
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid is unique due to its specific combination of a piperidine ring and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-7-9-15(10-8-11)13(14(16)17)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,17) |
InChI Key |
VNTKWWYECZGMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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